molecular formula C21H23N3O4 B5656050 3-(1,3-benzodioxol-5-ylmethyl)-1-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-3-methylpiperidine

3-(1,3-benzodioxol-5-ylmethyl)-1-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-3-methylpiperidine

Cat. No. B5656050
M. Wt: 381.4 g/mol
InChI Key: QFENJULCDIYULL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the 1,3,4-oxadiazole moiety and the incorporation of furyl and piperidine groups has been reported. A study by Aziz‐ur‐Rehman et al. (2017) introduces derivatives synthesized from carboxylic acids through a series of steps, including the conversion to 1,3,4-oxadiazole nucleophiles and subsequent reactions with electrophiles like 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine (Aziz‐ur‐Rehman et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various spectroscopic methods. For instance, Hiremath et al. (2018) described the structural characterization of a related compound using FT-IR, FT-Raman, 1H NMR, 13C NMR, and UV spectral studies, along with density functional theory (DFT) calculations (Hiremath et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving 1,3,4-oxadiazole derivatives often yield compounds with significant biological activities. The study by Chou et al. (2007) on furopyrazole analogs exemplifies the synthesis route and potential anticancer properties of such derivatives (Chou et al., 2007).

Physical Properties Analysis

The physical properties, including solvability, melting points, and crystalline structure, are essential for understanding the compound's applicability. Sharma et al. (2016) detailed the crystal structure of a related compound, providing insights into its stability and potential interactions based on its physical attributes (Sharma et al., 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity with other substances, potential for forming derivatives, and stability under various conditions, are crucial for determining a compound's utility in chemical and pharmaceutical research. Bohle and Perepichka (2009) explored the reactivity and stability of an oxadiazole derivative, demonstrating its acid/base stability and potential for derivative formation (Bohle & Perepichka, 2009).

properties

IUPAC Name

2-[[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]methyl]-5-(furan-2-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-21(11-15-5-6-16-18(10-15)27-14-26-16)7-3-8-24(13-21)12-19-22-23-20(28-19)17-4-2-9-25-17/h2,4-6,9-10H,3,7-8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFENJULCDIYULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)CC2=NN=C(O2)C3=CC=CO3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Benzodioxol-5-ylmethyl)-1-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-3-methylpiperidine

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